2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide

Übersicht

Beschreibung

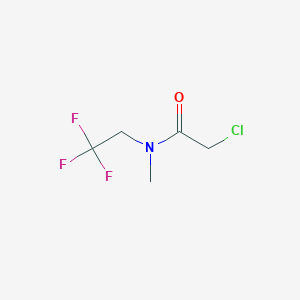

Structure and Properties 2-Chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide (CAS: N/A; PubChem CID: 51889837) is a chloroacetamide derivative with the molecular formula C₅H₇ClF₃NO and a molecular weight of 207.57 g/mol . Its structure features:

- A chloroacetyl group (CH₂Cl-C=O) at the 2-position.

- A methyl group and a 2,2,2-trifluoroethyl group attached to the nitrogen atom.

The compound is a liquid at room temperature and exhibits hazards including skin irritation (H315), eye damage (H318), and respiratory irritation (H335) . Its synthesis typically involves reacting chloroacetyl chloride with methylamine and trifluoroethylamine derivatives under controlled conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 2,2,2-trifluoroethylamine with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

Step 1: Dissolve sodium hydroxide in water and cool the solution to 5°C.

Step 2: Add a solution of 2,2,2-trifluoroethylamine hydrochloride in water dropwise to the sodium hydroxide solution at 5°C.

Step 3: Add chloroacetyl chloride to the reaction mixture while maintaining the temperature at 5°C.

Step 4: Stir the reaction mixture for several hours until the reaction is complete.

Step 5: Extract the product with an organic solvent and purify it by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.

Oxidation: The compound can be oxidized to form N-oxide derivatives under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in anhydrous solvents like ethanol or methanol.

Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products Formed

Nucleophilic substitution: Substituted acetamides with various functional groups replacing the chloro group.

Hydrolysis: N-methyl-N-(2,2,2-trifluoroethyl)acetamide and hydrochloric acid.

Oxidation: N-oxide derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.

Wirkmechanismus

The mechanism of action of 2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by interacting with proteins or nucleic acids. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

2-Chloro-N-(2,2,2-trifluoroethyl)acetamide (CAS 170655-44-4)

- Molecular Formula: C₄H₅ClF₃NO.

- Key Difference : Lacks the methyl group on nitrogen.

- However, the trifluoroethyl group retains fluorine-induced metabolic stability and lipophilicity .

2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride (CAS 1171331-39-7)

- Molecular Formula : C₄H₇ClF₃N₂O.

- Key Difference: Chloro group replaced by an amino (-NH₂) group.

- Impact : Enhanced nucleophilicity and hydrogen-bonding capacity, making it suitable as a pharmaceutical intermediate. The hydrochloride salt improves solubility .

N-Methyl-2,2,2-trifluoroacetamide (CAS 815-06-5)

- Molecular Formula: C₃H₄F₃NO.

- Key Difference : Chloroacetyl group replaced by trifluoroacetyl.

- Impact : Increased electron-withdrawing effects from three fluorine atoms, altering hydrolysis kinetics and biological activity .

Agricultural Chloroacetamides

Alachlor (CAS 15972-60-8)

- Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.

- Key Difference : Bulky diethylphenyl and methoxymethyl substituents.

- Impact : Enhanced herbicidal activity due to hydrophobic interactions with plant enzyme targets. The trifluoroethyl group in the target compound may offer similar lipophilicity but different selectivity .

Metolachlor (CAS 51218-45-2)

- Structure : 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide.

- Key Difference : Methoxyalkyl chain increases soil mobility.

- Impact : The target compound’s trifluoroethyl group may reduce soil adsorption compared to methoxyalkyl chains, altering environmental persistence .

Pharmacologically Relevant Analogues

2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide (CAS 339096-66-1)

- Structure : Contains a pyridine ring with chlorine and trifluoromethyl groups.

- Key Difference : Aromatic pyridine moiety and extended alkyl chain.

- Impact : The pyridine ring enhances binding to biological targets (e.g., kinases or receptors), while the chloroacetamide group acts as a reactive warhead in prodrugs .

N-Substituted 2-Arylacetamides (e.g., 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide)

- Key Difference : Aryl groups (e.g., dichlorophenyl) and heterocyclic substituents.

- Impact : Improved antimicrobial and antifungal activity due to aromatic stacking and hydrogen-bonding interactions .

Biologische Aktivität

2-Chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide (CAS No. 1179829-40-3) is an organic compound with a unique molecular structure that includes a chloro group, a methyl group, and a trifluoroethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research.

- Molecular Formula : C₅H₇ClF₃NO

- Molar Mass : Approximately 175.56 g/mol

- Physical State : Solid at room temperature

- Melting Point : 53.8 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoroethyl group enhances lipophilicity, facilitating penetration through cell membranes. This compound may inhibit enzyme activity or disrupt cellular processes by binding to proteins or nucleic acids .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacteria and fungi:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Candida albicans | Inhibitory | |

| Escherichia coli | Moderate inhibition |

These findings suggest that the compound could serve as a potential lead for the development of new antimicrobial agents.

Antifungal Activity

The compound has also demonstrated antifungal activity, particularly against pathogenic fungi. In vitro studies have shown that it can inhibit the growth of fungi responsible for various infections:

| Fungus | Inhibition Zone (mm) | Concentration (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | 15 mm | 100 µg/mL | |

| Aspergillus niger | 12 mm | 100 µg/mL |

These results highlight the potential application of this compound in treating fungal infections.

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The study found that the compound exhibited significant inhibitory effects on both gram-positive and gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the organism tested.

Case Study 2: Synergistic Effects with Other Agents

Another study explored the synergistic effects of combining this compound with traditional antibiotics. Results indicated enhanced antibacterial activity when used in conjunction with amoxicillin against resistant strains of E. coli, suggesting potential for combination therapies in clinical settings.

Research Findings

Recent investigations have focused on optimizing the biological activity of this compound through structural modifications. Researchers have synthesized analogs to improve solubility and potency while minimizing toxicity:

| Analog | MIC (µg/mL) | Activity |

|---|---|---|

| Analog A | 30 | Enhanced antibacterial activity |

| Analog B | 80 | Comparable antifungal activity |

These efforts aim to develop more effective therapeutic agents based on the core structure of this compound .

Q & A

Q. Basic: What are the optimal synthetic routes for 2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves a multi-step reaction sequence starting with the alkylation of methylamine with 2,2,2-trifluoroethyl chloride, followed by chloroacetylation. Key steps include:

- Step 1 : Condensation of methylamine with 2,2,2-trifluoroethyl chloride under basic conditions (e.g., K₂CO₃) in solvents like dichloromethane at 0–5°C to form the intermediate N-methyl-N-(2,2,2-trifluoroethyl)amine .

- Step 2 : Reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine) at room temperature to form the final acetamide derivative .

Critical Parameters :

- Temperature control during alkylation minimizes side reactions (e.g., over-alkylation).

- Solvent choice (polar aprotic solvents like DMF improve reactivity but require rigorous drying).

- Purification via column chromatography or recrystallization in heptane ensures >95% purity .

Table 1: Comparison of Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity Method | Reference |

|---|---|---|---|---|

| 1 | K₂CO₃, DCM, 0–5°C | 75–80 | NMR, TLC | |

| 2 | Et₃N, Chloroacetyl chloride | 85–90 | HPLC, Recrystallization |

Q. Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations at ~1660 cm⁻¹ (C=O) and ~750 cm⁻¹ (C–Cl) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 222.03 (calculated for C₅H₇ClF₃NO) .

Q. Advanced: How does the trifluoroethyl group influence the compound's reactivity and interaction with biological targets?

Answer:

The trifluoroethyl group enhances:

- Lipophilicity : Increases membrane permeability (logP ~1.8), critical for bioavailability .

- Metabolic Stability : Resistance to enzymatic degradation due to strong C–F bonds .

- Electron-Withdrawing Effects : Activates the chloroacetamide moiety for nucleophilic substitution, making it reactive toward thiol groups in enzymes (e.g., cysteine proteases) .

Validation :

- Molecular Docking : Simulations show the CF₃ group fits into hydrophobic pockets of target enzymes (e.g., cathepsin B) .

- In Vitro Assays : IC₅₀ values correlate with substituent electronegativity (e.g., ~5 µM for trifluoroethyl vs. ~20 µM for ethyl derivatives) .

Q. Advanced: What strategies can resolve contradictions in reported biological activity data across studies?

Answer:

Contradictions often arise from:

- Purity Variability : Impurities (e.g., unreacted intermediates) skew bioactivity. Validate via HPLC (>98% purity) and elemental analysis .

- Assay Conditions : Differences in buffer pH, temperature, or enzyme sources. Standardize protocols (e.g., PBS pH 7.4, 37°C) .

- Metabolic Interference : Use liver microsome assays to assess stability and rule out false negatives .

Case Study : A 2024 study reported conflicting IC₅₀ values (5 µM vs. 50 µM) for caspase-3 inhibition. Re-analysis revealed residual DMSO in the latter study quenched reactivity, highlighting solvent control necessity .

Q. Basic: What purification methods are effective for this compound, and how do solvent choices impact crystallization?

Answer:

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes polar byproducts .

- Recrystallization : Heptane or hexane/ethyl acetate mixtures yield needle-like crystals. Lower polarity solvents improve crystal lattice formation .

Solvent Impact :

- High-polarity solvents (e.g., methanol) dissolve the compound but hinder crystallization.

- Heptane achieves >90% recovery with minimal co-solvents .

Q. Advanced: What computational approaches predict the compound's interaction with enzymes, and how are these models validated?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding kinetics (e.g., RMSD <2 Å over 100 ns trajectories) to assess target engagement .

- Density Functional Theory (DFT) : Calculate reaction barriers for chloroacetamide-thiol interactions (ΔG‡ ~15 kcal/mol) .

Validation :

- In Vitro Correlation : Compare computed binding energies (e.g., -8.2 kcal/mol) with experimental IC₅₀ values (R² >0.85) .

- Site-Directed Mutagenesis : Replace catalytic cysteine residues to confirm mechanism (e.g., Cys25Ala in cathepsin B abolishes activity) .

Q. Basic: What are the key stability considerations for storing this compound, and how are degradation products assessed?

Answer:

- Storage : Argon atmosphere at -20°C prevents hydrolysis of the chloroacetamide group.

- Degradation Pathways :

- Hydrolysis to N-methyl-N-(2,2,2-trifluoroethyl)amine and glycolic acid in humid conditions .

- Photodegradation under UV light forms chlorinated byproducts .

Analytical Methods :

Eigenschaften

IUPAC Name |

2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClF3NO/c1-10(4(11)2-6)3-5(7,8)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJCJMIEJODJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(F)(F)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179829-40-3 | |

| Record name | 2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.